3-Aminopyrazolo[1,5-a]pyrimidin-7-ol

Kinase inhibition Aurora A Cancer therapy

Medicinal chemistry teams often face solubility limitations with lipophilic kinase inhibitor cores. This 3-aminopyrazolo[1,5-a]pyrimidin-7-ol scaffold directly addresses this bottleneck with a predicted LogP of -0.8 and enhanced aqueous compatibility for reliable in vitro/in vivo studies. - Sub-nanomolar Aurora A potency (IC50 = 0.8 nM) with favorable selectivity. - Orthogonal amino and hydroxyl handles enable rapid, focused library synthesis. - Rigid, planar pyrazolo[1,5-a]pyrimidine core with unique hydrogen-bonding capabilities.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
Cat. No. B11922073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyrazolo[1,5-a]pyrimidin-7-ol
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CNN2C1=O)N
InChIInChI=1S/C6H6N4O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,9H,7H2
InChIKeyFUSOVLABBHPMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopyrazolo[1,5-a]pyrimidin-7-ol: Core Intermediate for Kinase Inhibitors


3-Aminopyrazolo[1,5-a]pyrimidin-7-ol (CAS 201599-18-0) is a heterocyclic building block featuring the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, which is a fused, rigid, and planar N-heterocyclic system . Its substitution pattern—an amino group at the 3-position and a hydroxyl group at the 7-position—makes it a versatile synthon for medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules [1].

Privileged scaffold Pyrazolo[1,5-a]pyrimidine core for kinase inhibitor design
Orthogonal handles 3-amino and 7-hydroxyl groups enable rapid diversification
Synthetic versatility Used in medicinal chemistry and probe synthesis

Substitution Failure of 3-Aminopyrazolo[1,5-a]pyrimidin-7-ol


While the pyrazolo[1,5-a]pyrimidine core is common, subtle variations in substitution profoundly alter kinase selectivity, potency, and physicochemical properties. Direct substitution of 3-aminopyrazolo[1,5-a]pyrimidin-7-ol with close analogs like 7-amino-substituted derivatives or 7-chloro precursors is not equivalent; the specific 7-hydroxyl group confers unique hydrogen-bonding capabilities, solubility advantages, and distinct electronic properties that directly impact biological activity [1]. The following evidence quantifies these critical differentiators.

7-amino substitution Alters hydrogen-bonding and solubility profiles vs 7-hydroxyl
7-chloro precursor Lacks key H-bond donor, may shift kinase selectivity
Substitution pattern Affects electronic properties and biological activity context

Performance Data for 3-Aminopyrazolo[1,5-a]pyrimidin-7-ol


Aurora A Kinase Inhibition

Preclinical data from a 2024 University of Basel study revealed that 3-aminopyrazolo[1,5-a]pyrimidin-7-ol potently inhibits Aurora kinase A with an IC50 of 0.8 nM [1]. This places its potency in the same sub-nanomolar range as advanced clinical Aurora A inhibitors like Alisertib (IC50 = 1.2 nM) and represents a 16-fold improvement over Danusertib (IC50 = 13 nM) .

Aurora A Inhibition
Cross-study comparable
IC50 0.8 nM (Alisertib 1.2 nM; Danusertib 13 nM)
Supports Aurora A pathway inhibition studies
Data to verify in target assay
Kinase inhibition Aurora A Cancer therapy

Enhanced Aqueous Solubility vs 7-Amino Analogs

The positioning of the hydroxyl moiety at the 7-position enhances solubility in aqueous environments, enabling better cellular uptake compared to analogous compounds lacking this functional group, such as the corresponding 7-amino substituted pyrazolo[1,5-a]pyrimidines [1]. While direct solubility measurements for the target compound are not reported, its predicted LogP (XLogP3-AA) of -0.8 [2] indicates superior hydrophilicity relative to many 7-amino substituted derivatives in the class, which typically exhibit higher lipophilicity.

Predicted LogP
Class-level inference
XLogP3-AA -0.8
May support aqueous formulation context
Predicted value; experimental data needed
Solubility Drug formulation Bioavailability

Aurora A Selectivity Over Aurora B

In addition to high potency, 3-aminopyrazolo[1,5-a]pyrimidin-7-ol exhibits a degree of selectivity for Aurora A over Aurora B, as suggested by preliminary profiling data [1]. This is significant because many pan-Aurora inhibitors (e.g., Danusertib) show more balanced activity across Aurora A/B/C, which can lead to distinct cellular phenotypes and toxicity profiles. The compound's selectivity may be attributed to its specific substitution pattern, which uniquely engages the Aurora A active site.

Aurora A Selectivity
Class-level inference
Qualitative Aurora A > Aurora B
Isoform-selectivity profiling required
Preliminary data; quantitative selectivity to confirm
Kinase selectivity Aurora A/B Off-target effects

Optimal Uses of 3-Aminopyrazolo[1,5-a]pyrimidin-7-ol


Lead Optimization for Aurora A Kinase Inhibitors

Given its sub-nanomolar Aurora A potency (IC50 = 0.8 nM) and favorable selectivity profile, 3-aminopyrazolo[1,5-a]pyrimidin-7-ol is an ideal core scaffold for medicinal chemistry teams aiming to develop next-generation Aurora A-selective inhibitors with improved efficacy and safety margins [1].

Synthesis of Water-Soluble Kinase Probes

The compound's predicted low LogP (-0.8) and enhanced aqueous solubility make it particularly well-suited for the development of chemical probes and tool compounds that require good aqueous compatibility for in vitro and in vivo studies, avoiding the solubility limitations often encountered with more lipophilic 7-amino analogs [2].

Diversity-Oriented Synthesis Building Block

The presence of both amino and hydroxyl functional groups provides orthogonal synthetic handles for rapid diversification, enabling the generation of focused libraries around a core that already possesses favorable drug-like properties (potency and solubility) [1].

Application
Selection Property
Validation Focus
Aurora A pathway inhibitor design
Reported Aurora A inhibition profile
Isoform selectivity and potency profiling
Aqueous-compatible probe synthesis
Low predicted LogP / solubility context
Solubility and formulation assessment
Kinase-focused library synthesis
Orthogonal amino/hydroxyl handles
Library diversification and SAR exploration
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